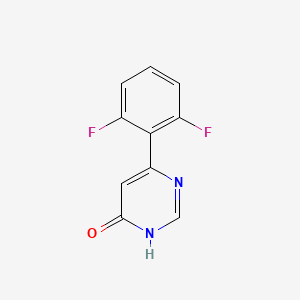
2-シクロプロピル-6-(ピラジン-2-イル)ピリミジン-4-オール
概要
説明
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol is a heterocyclic organic compound characterized by its unique structure, which includes a cyclopropyl group and a pyrazin-2-yl moiety attached to a pyrimidin-4-ol core
科学的研究の応用
Chemistry: In chemistry, 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interaction with various biological targets can lead to the discovery of novel therapeutic agents.
Medicine: Research has indicated that derivatives of this compound may exhibit biological activity, making them candidates for drug development. Studies are ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
作用機序
Target of Action
The primary targets of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol are currently under investigation. The compound is a part of ongoing research and its specific targets are yet to be identified .
Mode of Action
As it is a subject of ongoing research, the specifics of how the compound interacts with its targets and the resulting changes are yet to be determined .
Biochemical Pathways
Current research is focused on understanding the compound’s interaction with various biochemical pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are currently under study. These properties will provide insights into the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol’s action are currently being researched. Understanding these effects will shed light on the compound’s potential therapeutic applications .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol is an important aspect of the ongoing research. Factors such as temperature, pH, and presence of other compounds can significantly affect the compound’s action .
生化学分析
Biochemical Properties
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This interaction is significant as it can influence the stability and formation of collagen, impacting tissue repair and fibrosis.
Cellular Effects
The effects of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of prolyl-4-hydroxylase can lead to reduced collagen synthesis, affecting cell signaling pathways related to tissue repair and fibrosis . Additionally, it may alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol exerts its effects through specific binding interactions with biomolecules. It binds to the active site of prolyl-4-hydroxylase, inhibiting its activity and thereby reducing collagen synthesis . This inhibition can lead to downstream effects on gene expression and cellular function, highlighting its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of collagen synthesis, impacting tissue repair processes.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol vary with different dosages in animal models. At lower doses, it effectively inhibits prolyl-4-hydroxylase without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to tissues due to excessive inhibition of collagen synthesis. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol is involved in specific metabolic pathways, interacting with enzymes and cofactors. Its inhibition of prolyl-4-hydroxylase affects the metabolic flux of collagen synthesis, leading to reduced levels of hydroxyproline, a key metabolite in collagen formation . This interaction underscores its potential impact on metabolic processes related to tissue repair and fibrosis.
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that it effectively inhibits prolyl-4-hydroxylase, impacting collagen synthesis and cellular function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a suitable pyrimidinone derivative, which undergoes cyclization with a cyclopropylamine and a pyrazine derivative in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Generation of substituted pyrimidinol derivatives.
類似化合物との比較
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine
2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazin-7-yl derivatives
2,6-Di(pyrazin-2-yl)pyridine derivatives
Uniqueness: 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-ol stands out due to its specific structural features, which confer unique chemical and biological properties
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-cyclopropyl-4-pyrazin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-10-5-8(9-6-12-3-4-13-9)14-11(15-10)7-1-2-7/h3-7H,1-2H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVCABIBEPDTNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


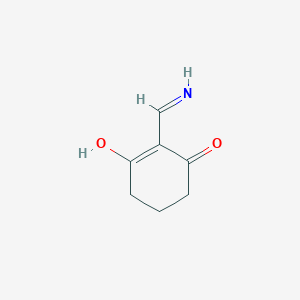
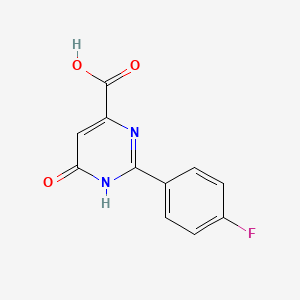
![Ethyl 4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1487037.png)

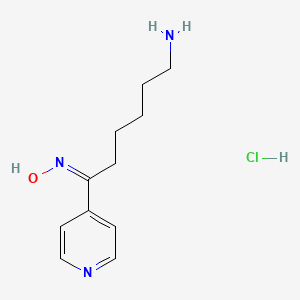
![Methyl (5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1487042.png)
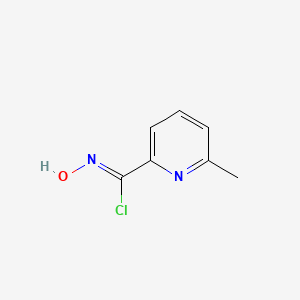
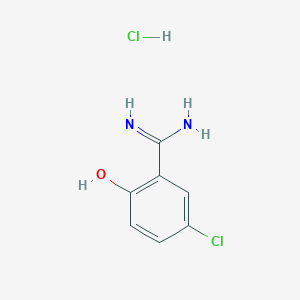
![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate](/img/structure/B1487051.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-nitrophenol](/img/structure/B1487052.png)
![2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B1487054.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1487056.png)
![2-Benzyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1487057.png)
